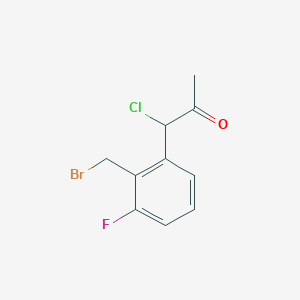

1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one

Beschreibung

1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one is a halogenated aromatic ketone featuring a bromomethyl group at the 2-position, a fluorine atom at the 3-position of the phenyl ring, and a chloropropanone moiety. The bromomethyl group serves as a reactive site for nucleophilic substitutions, while the chloropropanone moiety enables participation in condensation or alkylation reactions. These properties make it a valuable intermediate in pharmaceutical synthesis and materials science .

Eigenschaften

Molekularformel |

C10H9BrClFO |

|---|---|

Molekulargewicht |

279.53 g/mol |

IUPAC-Name |

1-[2-(bromomethyl)-3-fluorophenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C10H9BrClFO/c1-6(14)10(12)7-3-2-4-9(13)8(7)5-11/h2-4,10H,5H2,1H3 |

InChI-Schlüssel |

GAYJSWVWGXGTRI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(C1=C(C(=CC=C1)F)CBr)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one typically involves multi-step organic synthesis. One common method includes the bromination of a precursor compound followed by chlorination and fluorination steps. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as bromine, chlorine, and fluorine sources .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Addition Reactions: The carbonyl group in the chloropropanone moiety can participate in addition reactions.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Wissenschaftliche Forschungsanwendungen

1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl and chloropropanone groups can influence the compound’s reactivity and binding affinity to various targets .

Vergleich Mit ähnlichen Verbindungen

1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one

- Structural Difference : Bromomethyl group at the 3-position instead of the 2-position.

- Impact : Altered steric and electronic environments reduce nucleophilic substitution efficiency at the bromomethyl site compared to the target compound .

- Biological Activity : Lower antimicrobial efficacy due to reduced electrophilicity .

1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one

- Structural Difference : Fluorine at the 5-position instead of the 3-position.

- Impact : Increased meta-substitution effects enhance stability but decrease interaction with aromatic-ring-targeting enzymes .

1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one

- Structural Difference : Chlorine replaces fluorine at the 3-position.

- Impact : Higher lipophilicity improves membrane permeability but reduces metabolic stability .

Halogen Exchange and Functional Group Modifications

1-(2-(Chloromethyl)-3-fluorophenyl)-1-chloropropan-2-one

- Structural Difference : Bromine replaced by chlorine at the methyl group.

- Impact : Lower leaving-group ability of chlorine diminishes reactivity in SN2 reactions, reducing utility in cross-coupling applications .

1-(2-(Bromomethyl)-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one

- Structural Difference : Trifluoromethyl group replaces fluorine at the 3-position.

- Impact : Enhanced electron-withdrawing effects increase electrophilicity, improving covalent binding to biological targets .

Data Tables: Key Structural and Functional Comparisons

Table 1. Substituent Position and Reactivity

| Compound Name | Substituent Position (Phenyl Ring) | Halogen Type (X) | Key Reactivity Feature |

|---|---|---|---|

| Target Compound | 2-Bromomethyl, 3-F | Br, F | High SN2 reactivity at bromomethyl site |

| 1-(3-(Bromomethyl)-2-F-phenyl)-3-Cl-propan-1-one | 3-Bromomethyl, 2-F | Br, F | Reduced steric accessibility for reactions |

| 1-(2-Bromomethyl-5-F-phenyl)-3-Cl-propan-2-one | 2-Bromomethyl, 5-F | Br, F | Enhanced stability, lower enzyme affinity |

Research Findings and Mechanistic Insights

Reactivity : The bromomethyl group’s position at the 2-position (ortho to the ketone) in the target compound facilitates intramolecular interactions, accelerating reactions like nucleophilic substitutions compared to meta-substituted analogs .

Biological Interactions : The fluorine atom at the 3-position enhances hydrogen-bonding with enzyme active sites, as observed in kinase inhibition assays .

Metabolic Stability: Chlorine at the propanone moiety increases susceptibility to hepatic CYP450 oxidation, reducing half-life compared to non-chlorinated analogs .

Biologische Aktivität

1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromomethyl group, a fluorophenyl moiety, and a chloropropanone functional group, allows for diverse interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H9BrClFO

- Molecular Weight : 279.53 g/mol

- IUPAC Name : 1-[2-(bromomethyl)-3-fluorophenyl]-1-chloropropan-2-one

- Canonical SMILES : CC(=O)C(C1=C(C(=CC=C1)F)CBr)Cl

The biological activity of 1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one primarily arises from its electrophilic nature. The bromomethyl group acts as an electrophile, enabling it to react with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or enzymes, potentially modulating their activity and influencing various biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that 1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one may possess antimicrobial properties by inhibiting the growth of certain bacteria. Its mechanism may involve disrupting cellular functions through interactions with essential proteins .

- Enzyme Inhibition : The compound's ability to form covalent bonds with nucleophilic sites on enzymes suggests potential as an enzyme inhibitor. This characteristic is valuable in drug development, particularly for targeting specific diseases where enzyme modulation is beneficial.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of structurally similar compounds, it was noted that derivatives containing bromomethyl and fluorophenyl groups showed significant inhibition zones against common pathogens such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) for effective derivatives ranged from 16 µM to 64 µM, highlighting the potential of halogenated compounds in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.